5-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate
Description
Properties
CAS No. |
62243-10-1 |
|---|---|
Molecular Formula |
C7H12N2O3 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
(5-methyl-4,5-dihydro-1,2-oxazol-3-yl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C7H12N2O3/c1-5-4-6(8-12-5)11-7(10)9(2)3/h5H,4H2,1-3H3 |
InChI Key |
PELMCSPOPRWYML-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=NO1)OC(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4,5-dihydroisoxazol-3-yl dimethylcarbamate typically involves the cyclization of appropriate precursors. One common method involves the reaction of an alkyne with a nitrile oxide in the presence of a catalyst such as copper (I) or ruthenium (II) to form the isoxazole ring . The reaction conditions often include refluxing in methanol with hydroxylamine hydrochloride (NH₂OH·HCl) for 2-3 hours .
Industrial Production Methods
Industrial production of isoxazole derivatives, including 5-Methyl-4,5-dihydroisoxazol-3-yl dimethylcarbamate, often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods focus on eco-friendly and cost-effective approaches to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4,5-dihydroisoxazol-3-yl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
5-Methyl-4,5-dihydroisoxazol-3-yl dimethylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 5-Methyl-4,5-dihydroisoxazol-3-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
5-Methyl-4,5-dihydro-1,2-oxazol-3-amine (CAS 28786-82-5) :
- Structure : Lacks the dimethylcarbamate group but retains the 5-methyl-4,5-dihydrooxazole core.
- Properties : Lower molecular weight (100.12 g/mol vs. ~187.18 g/mol for the carbamate derivative), higher pKa (5.86 vs. ~7–8 for carbamates), and reduced lipophilicity due to the absence of the carbamate group.
- Applications : Serves as a precursor in sulfonamide drug synthesis (e.g., ) .
CIM-0216 (TRPM3 Ion Channel Activator) :
Carbamate Derivatives
- XMC (3,5-Dimethylphenyl Methylcarbamate): Structure: Aromatic carbamate with a methyl-substituted phenyl ring.
Thiazol-5-ylmethyl Carbamates () :
- Structure : Thiazole ring replaces oxazole, introducing sulfur instead of oxygen.
- Impact : Thiazole’s lower electronegativity increases metabolic lability but improves solubility. These analogs show antiviral and antitumor activity, suggesting divergent biological targets compared to oxazole carbamates .
Substituent Effects on Bioactivity
- 5-Position Modifications :
- Substitution at the 5-position (e.g., methyl in the target compound vs. chloro or phenyl in pyrazole carboxamides; ) significantly alters bioactivity. For example, 5-chloro analogs (e.g., 3a–3p in ) exhibit higher herbicidal potency due to enhanced electrophilicity .
- In isoxazole derivatives (), 5-phenyl substitution improves analgesic efficacy by 40% compared to methyl-substituted analogs, highlighting the role of steric bulk in receptor interactions .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Core Structure | Substituent | Molecular Weight (g/mol) | pKa | Key Applications |
|---|---|---|---|---|---|
| Target Compound | 4,5-Dihydrooxazole | 5-Me, 3-dimethylcarbamate | 187.18 | ~7–8 | Neurobiology (inferred) |
| 5-Methyl-4,5-dihydrooxazol-3-amine | 4,5-Dihydrooxazole | 5-Me, 3-NH₂ | 100.12 | 5.86 | Sulfonamide synthesis |
| CIM-0216 | 4,5-Dihydrooxazole | 5-Me, 3-acetamide | 281.29 | N/A | TRPM3 activation |
| XMC | Phenyl | 3,5-diMe, methylcarbamate | 179.21 | ~8.5 | Insecticide |
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods in (amide coupling) and (EDCI/HOBt-mediated reactions). However, carbamate installation may require phosgene or chloroformate reagents .
- Metabolic Stability : The 4,5-dihydrooxazole core may reduce cytochrome P450-mediated oxidation compared to aromatic oxazoles, as seen in related dihydroheterocycles .
- Contradictions : While thiazole carbamates () show antiviral activity, oxazole carbamates may prioritize CNS targets due to improved blood-brain barrier permeability .
Biological Activity
5-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate is an organic compound notable for its unique oxazole ring structure and significant biological activities. This compound has garnered attention in agricultural chemistry due to its insecticidal properties and potential applications in pest management strategies. Its molecular formula is with a molecular weight of approximately 172.18 g/mol.
Chemical Structure and Properties
The compound features a five-membered heterocyclic ring containing nitrogen and oxygen, specifically an oxazole moiety, which contributes to its chemical reactivity. The dimethylcarbamate group is known for its biological activity, particularly in herbicidal and insecticidal applications. The structure can be represented as follows:
Biological Activity
This compound exhibits several biological activities that are significant for both agricultural and medicinal applications:
1. Insecticidal Properties
The compound has been identified as having potent insecticidal effects against various pests. Studies indicate that it disrupts the nervous system of insects, leading to paralysis and death. This mechanism is similar to other carbamate-based insecticides which inhibit acetylcholinesterase activity.
2. Herbicidal Effects
In addition to its insecticidal properties, this compound has shown potential as a herbicide. It inhibits certain biochemical pathways in plants, leading to growth inhibition or death.
3. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties, although further research is needed to establish its efficacy against specific microbial strains.
Synthesis
The synthesis of this compound can be achieved through various methods involving the reaction of appropriate precursors under controlled conditions. The synthesis typically involves the formation of the oxazole ring followed by the introduction of the carbamate group.
Case Studies
Several studies have highlighted the biological activity of this compound:
Case Study 1: Insecticidal Efficacy
A study conducted by demonstrated that this compound exhibited high toxicity against common agricultural pests such as aphids and beetles. The compound was applied at varying concentrations to assess its lethal dose (LD50), revealing significant mortality rates at lower concentrations compared to conventional insecticides.
Case Study 2: Herbicidal Action
Research published in agricultural journals indicates that this compound effectively inhibits the growth of certain weed species. The study utilized a bioassay approach to measure plant growth inhibition over a set period, confirming its potential utility in weed management strategies.
Comparative Analysis
To better understand the uniqueness of this compound in relation to structurally similar compounds, a comparative analysis is provided below:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C7H12N2O3 | Insecticidal and herbicidal properties |
| 4-Methyl-4,5-dihydroisoxazolyl dimethylcarbamate | C7H12N2O3 | Similar structure; different biological activity |
| Carbamic acid, dimethyl-, 3-isoxazolyl ester | C6H10N2O | Contains isoxazole; different reactivity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 5-methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate, and how do reaction parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves carbamate formation via nucleophilic substitution or esterification reactions. Key parameters include catalyst selection (e.g., alkali metal hydroxides), solvent polarity, and temperature control. For example, dimethylcarbamate groups may be introduced using dimethylcarbamoyl chloride under anhydrous conditions. Reaction optimization can leverage Design of Experiments (DoE) to systematically vary parameters (e.g., molar ratios, reflux duration) and identify optimal conditions using factorial design principles . Purity is assessed via HPLC or GC-MS, with yields influenced by side reactions (e.g., hydrolysis of the oxazole ring under acidic conditions).
Q. Which analytical techniques are critical for structural validation and purity assessment of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substituent positions (e.g., dihydro-oxazole ring protons at δ 4.0–5.5 ppm) .
- Infrared Spectroscopy (IR) : Carbamate C=O stretches (~1700 cm) and oxazole ring vibrations (~1600 cm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] for CHNO).
- Chromatography : Reverse-phase HPLC with UV detection monitors purity (>95% threshold for biological assays).
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies should assess hydrolysis susceptibility (common in carbamates). Accelerated degradation experiments under varying pH (e.g., pH 3–9 buffers), temperature (25–40°C), and humidity (40–75% RH) are conducted. Hydrolysis products (e.g., 5-methyl-4,5-dihydro-1,2-oxazol-3-ol) are quantified via LC-MS. Storage recommendations (e.g., desiccated at –20°C) are derived from Arrhenius modeling of degradation kinetics .
Q. What in vitro assays are used to evaluate its biological activity?
- Methodological Answer : Given structural similarity to pesticidal carbamates (e.g., methiocarb), assays include:
- Acetylcholinesterase Inhibition : Ellman’s method to measure IC values .
- Cytotoxicity Screening : MTT assays against human cell lines (e.g., HepG2) to assess selectivity .
- Enzyme-Linked Immunosorbent Assay (ELISA) : For receptor-binding studies if molecular targets are hypothesized.
Advanced Research Questions
Q. How can computational chemistry elucidate reaction mechanisms and structure-activity relationships (SAR)?
- Methodological Answer :
- Density Functional Theory (DFT) : Models transition states for carbamate formation or oxazole ring-opening pathways. Solvent effects are simulated using polarizable continuum models (PCM) .
- Molecular Docking : Predicts binding modes to biological targets (e.g., acetylcholinesterase active site) using AutoDock Vina .
- Quantitative SAR (QSAR) : Combines electronic descriptors (e.g., HOMO-LUMO gaps) with bioactivity data to prioritize derivatives for synthesis .
Q. How can contradictions in reported synthetic yields be resolved?
- Methodological Answer : Systematic analysis via response surface methodology (RSM) identifies critical variables (e.g., solvent polarity, reagent stoichiometry). For example, discrepancies in yields (e.g., 40% vs. 70%) may arise from uncontrolled moisture levels. Replicating reactions under inert atmospheres (N/Ar) with rigorous drying of solvents/subsrates can resolve inconsistencies .
Q. What reactor designs enhance scalability while maintaining reaction efficiency?
- Methodological Answer :
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic carbamate syntheses. Microreactors with immobilized catalysts reduce byproduct formation .
- Membrane Reactors : Separate unreacted reagents in real-time, enhancing yield (e.g., nanofiltration membranes for dimethylcarbamoyl chloride recovery) .
- Scale-Up Protocols : Use dimensionless scaling parameters (e.g., Reynolds number) to maintain mixing efficiency from lab to pilot plant .
Q. How do structural modifications impact biological activity and selectivity?
- Methodological Answer :
- Derivatization Strategies : Introduce substituents at the oxazole 5-methyl group (e.g., halogenation for enhanced lipophilicity) or carbamate N-methyl groups (e.g., bulkier alkyl chains to reduce metabolism) .
- Metabolic Stability Assays : Incubate derivatives with liver microsomes to identify metabolically resistant analogs .
- In Vivo Efficacy Studies : Prioritize compounds with low cytotoxicity (IC > 100 μM) and high target inhibition (IC < 1 μM) for rodent models .
Data Contradiction Analysis Framework
- Case Study : Conflicting reports on acetylcholinesterase inhibition (IC = 2 nM vs. 20 nM).
Authoritative Data Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
